molecular formula C17H22ClNO5 B8139881 Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate

Cat. No.: B8139881
M. Wt: 355.8 g/mol
InChI Key: CTFCQVNSOVEAHD-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is a malonate-derived compound featuring a 2-chloro-4-methylbenzyl substituent and an acetamido group. Its molecular formula is C₁₅H₁₈ClNO₅, with a molecular weight of 327.76 g/mol . The compound is synthesized via nucleophilic substitution reactions, where 3-chloro-2-methylbenzyl bromide reacts with diethyl acetamidomalonate under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or acetonitrile . Key characterization data include ¹H NMR (e.g., δ 1.18 ppm for malonate-CH₃, δ 4.17 ppm for malonate-CH₂) and elemental analysis (C, H, N percentages) . It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing fluorinated phenylalanine analogs and boron-containing amino acids .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(2-chloro-4-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5/c1-5-23-15(21)17(19-12(4)20,16(22)24-6-2)10-13-8-7-11(3)9-14(13)18/h7-9H,5-6,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCQVNSOVEAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Condensation

The reaction between diethyl malonate and acetamide in the presence of copper catalysts and bipyridine ligands represents a scalable pathway. As detailed in, this method employs air as an oxidant, with cuprous chloride and disodium 2,2'-biquinoline-4,4'-dicarboxylate achieving yields exceeding 90% for diethyl acetamidomalonate. For the target compound, this system could be modified to include a benzylation step using 2-chloro-4-methylbenzyl bromide or chloride.

Key parameters from include:

  • Catalyst system : CuCl (0.2–1.0 molar equivalents) and ligand (0.1–0.5 eq).

  • Solvent : Acetic acid, heated to 80°C under air for 8 hours.

  • Workup : Distillation under reduced pressure (≤110°C), extraction with dichloromethane, and recrystallization.

Adapting this to the target compound would require introducing the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation at the malonate’s α-position.

Oxime Intermediate Route

An alternative method from involves forming diethyl oximinomalonate using sodium nitrite and phase-transfer catalysts (e.g., tetrabutylammonium bromide), followed by reduction with zinc powder and acetylation. This two-step process could be extended to incorporate the 2-chloro-4-methylbenzyl group during the reduction or acetylation stages.

Critical steps from:

  • Oxime formation : Diethyl malonate + NaNO₂ + acetic acid → diethyl oximinomalonate.

  • Reduction/acetylation : Zn powder reduces the oxime to an amine, which is acetylated in situ with acetic anhydride.

For the target compound, introducing the benzyl group might occur via a Mannich reaction or alkylation of the amine intermediate before acetylation.

Reaction Optimization and Catalytic Systems

Catalyst and Ligand Screening

The copper-based system in demonstrates the importance of ligand selection. Disodium 2,2'-biquinoline-4,4'-dicarboxylate enhances catalytic activity by stabilizing the copper center, enabling efficient C–N bond formation. Substituting this ligand with bulkier variants could improve selectivity for benzylated products.

Table 1 : Catalyst Performance in Diethyl Acetamidomalonate Synthesis ()

ExampleCuCl (eq)Ligand (eq)Acetic Acid (eq)Yield (%)Purity (%)
10.50.11692.0>99.5
20.20.13091.4>99.5
31.00.51693.0>99.5
40.50.11090.1>99.5

These conditions highlight the tolerance for variable catalyst loading and solvent ratios, suggesting flexibility for adapting to bulkier substrates.

Solvent and Temperature Effects

Acetic acid serves dual roles as a solvent and proton source in, facilitating both the condensation and oxidation steps. Elevated temperatures (80°C) are critical for achieving high conversion rates, while distillation under reduced pressure prevents thermal decomposition of the product. For benzylation steps, switching to polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of aromatic electrophiles.

Introducing the 2-Chloro-4-Methylbenzyl Moiety

Electrophilic Benzylation Strategies

The 2-chloro-4-methylbenzyl group can be introduced via:

  • Friedel-Crafts alkylation : Using 2-chloro-4-methylbenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Mitsunobu reaction : Coupling a benzyl alcohol derivative with the malonate’s α-hydroxy group.

These methods would require protecting the acetamido group during benzylation to prevent side reactions.

Reductive Amination Pathway

Alternatively, condensing diethyl acetamidomalonate with 2-chloro-4-methylbenzaldehyde via reductive amination (using NaBH₃CN or H₂/Pd-C) could yield the target compound. This approach would necessitate careful pH control to avoid over-reduction.

Challenges and Purification Considerations

Regioselectivity and Byproduct Formation

The steric bulk of the benzyl group may lead to competing reactions at the malonate’s β-position. Ligand-modified catalysts from could mitigate this by directing substitution to the α-position.

Purification Techniques

The extraction and recrystallization protocols in (using dichloromethane and aqueous phases) are directly applicable. For the target compound, silica gel chromatography may be required to separate diastereomers if chiral centers form during benzylation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzyl group.

    Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.

    Reduction: Products include the corresponding amine derivatives.

Scientific Research Applications

Synthesis of Therapeutic Agents

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate serves as a key intermediate in the synthesis of various therapeutic agents. Notably, it has been used in the development of compounds that inhibit heat shock protein 90 (HSP90), which is implicated in multiple cancers. HSP90 inhibitors are being explored for their potential to enhance the efficacy of cancer treatments by destabilizing oncogenic proteins.

Case Study: HSP90 Inhibitors

  • Compound : Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate derivatives
  • Target : Heat Shock Protein 90
  • Outcome : Demonstrated potential as a therapeutic agent in cancer treatment.

Role in Amino Acid Synthesis

The compound is also significant in synthesizing amino acids that have biological relevance. It acts as a building block for constructing amino acids with specific functionalities, which can be further modified to create novel therapeutics.

Organic Synthesis Applications

Research indicates that compounds derived from this compound exhibit significant biological activity. Interaction studies have focused on its reactivity with various biological targets, including enzymes and proteins relevant to disease mechanisms .

Case Study: Biological Interactions

  • Focus : Interaction with cellular targets
  • Findings : Compounds derived from

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloromethylbenzyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance reactivity in nucleophilic substitution or reduction reactions (e.g., nitro → amine conversion in ).
  • Lipophilic Substituents (e.g., octylphenethyl): Improve bioavailability and membrane penetration, as seen in the fingolimod intermediate .
  • Heterocyclic Moieties (e.g., pyridine, quinoline): Enable coordination chemistry or biological activity (antimicrobial effects in ).

Reactivity Trends :

  • Nitro Reduction : Compounds like 7 are reduced to amines for further coupling (e.g., amide formation in ).
  • Acid Hydrolysis: The malonate ester group in 2b is hydrolyzed under H₂SO₄/THF to yield propanoic acid derivatives .
  • Suzuki Coupling : Fluorinated analogs (e.g., from ) undergo coupling with bisdiboron to introduce boronate groups.

Biological Activity

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate (CAS 2682114-30-1) is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes an acetamido group and a chloromethylbenzyl moiety, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a malonate backbone, which is known for its ability to participate in various chemical reactions. The presence of the acetamido group allows for hydrogen bonding, while the chloromethylbenzyl group facilitates hydrophobic interactions. These structural characteristics are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Hydrogen Bonding : The acetamido group can form hydrogen bonds with amino acids in proteins, potentially influencing enzyme activity and receptor binding.
  • Hydrophobic Interactions : The chloromethylbenzyl group can engage in hydrophobic interactions, affecting membrane permeability and protein conformation.

These interactions may lead to modulations in enzymatic activity or receptor signaling pathways, which are essential for various physiological processes.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown that it can inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Toxicological Profile

Toxicity studies indicate that the compound has a relatively low toxicity profile. In repeated dose studies conducted on rats, no significant adverse effects were observed at doses up to 1000 mg/kg bw/day. The NOAEL (No Observed Adverse Effect Level) was established at 300 mg/kg bw/day, suggesting that the compound is safe for further investigation in therapeutic applications.

Case Studies and Research Findings

  • Hepatotoxicity Study : A study focused on the liver effects of this compound reported reversible hepatocellular hypertrophy at high doses. This suggests that while the compound can induce metabolic changes in the liver, it does not cause permanent damage .
  • Enzyme Interaction Studies : Research has demonstrated that this compound interacts with various enzymes, potentially acting as an inhibitor or modulator. For instance, it showed competitive inhibition against certain peptidases, which play a crucial role in protein metabolism .
  • Neuroscience Applications : Investigations into its effects on neurotransmitter systems revealed that this compound may influence neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate and related malonate derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of diethyl malonate enolates with electrophilic benzyl halides (e.g., 2-chloro-4-methylbenzyl chloride) under basic conditions (e.g., NaH or KOtBu) can introduce the substituted benzyl group. Subsequent acetylation of the amine group using acetic anhydride or acetyl chloride yields the acetamido moiety. Purification via flash chromatography (e.g., petroleum ether/EtOAc gradients) and characterization by 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry (MS) are critical for confirming structural integrity .

Q. How can researchers optimize enantioselective synthesis of malonate derivatives for chiral intermediates?

  • Methodological Answer : Heterobimetallic catalysts, such as La/Yb-Schiff base complexes, enable asymmetric transformations. For instance, catalytic asymmetric ring-opening of meso-aziridines with malonates achieves high enantiomeric excess (>97% ee) by leveraging cooperative Lewis acid activation and chiral induction. Reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) must be systematically optimized to balance yield and stereoselectivity .

Q. What spectroscopic techniques are essential for characterizing diethyl malonate derivatives?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent environments (e.g., acetamido protons at δ 1.93 ppm, ester carbonyls at δ 166–170 ppm) .
  • MS : Electron ionization (EI) or chemical ionization (CI) MS confirms molecular ions (e.g., [M+1]+^+ peaks at m/z 433–447) .
  • IR : Attenuated total reflectance (ATR-FTIR) detects functional groups (e.g., ester C=O stretches at 1740–1720 cm1^{-1}) .

Advanced Research Questions

Q. How do reaction mechanisms differ between radical addition to diethyl fumarate vs. maleate, and how does this inform polymerization studies?

  • Methodological Answer : Pulsed EPR and time-resolved EPR reveal that adduct radicals from diethyl fumarate (trans) and maleate (cis) converge to the same structure post-addition due to hindered internal rotation after double-bond conversion. Rate constants (kk) for radical addition are higher for fumarate, correlating with polymerization efficiency. Researchers should use Stern-Volmer analysis of spin-echo decay to quantify kk, considering enthalpy and polar effects in transition states .

Q. What neurochemical interactions involving malonate derivatives are critical in studying striatal toxicity?

  • Methodological Answer : Malonate-induced striatal neurotoxicity depends on glutamatergic (corticostriatal) and dopaminergic (nigrostriatal) inputs. Experimental models with selective lesions (e.g., 6-OHDA for dopamine depletion or cortical ablation for glutamate reduction) show attenuated toxicity. Fluoxetine (a serotonin reuptake inhibitor) and GBR 12909 (dopamine transporter blocker) mitigate synergistic dopamine/serotonin depletion, highlighting the role of neurotransmitter interplay in experimental design .

Q. How can enzymatic decarboxylation be harnessed for enantioselective synthesis of α-hydroxycarboxylic acids from malonates?

  • Methodological Answer : Aryl/alkenyl malonate decarboxylase (AMDase) catalyzes enantioselective decarboxylative protonation of heteroaryl malonates. Engineered AMDase variants improve substrate scope (e.g., pyridyl or quinoline derivatives). Reaction optimization includes pH control (7.5–8.5), temperature (25–37°C), and co-solvent screening (e.g., DMSO for solubility). Kinetic studies (e.g., KmK_m, VmaxV_{max}) guide enzyme-substrate compatibility .

Q. What role do ternary metal-malonate complexes play in environmental or catalytic systems?

  • Methodological Answer : EXAFS and ATR-FTIR studies show that Pb(II)-malonate-hematite systems form ternary surface complexes (metal-bridging). These complexes influence sorption behavior and redox reactivity. Researchers should model coordination geometries (e.g., four- vs. six-membered rings) using density functional theory (DFT) to predict stability under varying pH and ionic strength .

Experimental Design & Data Analysis

Q. How can conflicting data on malonate-induced neurotoxicity be resolved in experimental models?

  • Methodological Answer : Contradictions often arise from differences in lesion specificity (e.g., partial vs. complete dopaminergic depletion) or dosage regimes. Use dual-lesion models (e.g., combined cortical and nigral lesions) with rigorous controls. Quantify neurotransmitter levels via HPLC-ECD and validate toxicity markers (e.g., GFAP for astrogliosis). Statistical tools like ANOVA with post-hoc corrections (e.g., Tukey’s test) ensure robust interpretation .

Q. What strategies mitigate phase unwrapping errors in interferometric studies of malonate derivatives?

  • Methodological Answer : In TanDEM-X Raw DEM generation, dual-baseline phase unwrapping reduces errors. Compare interferometric phase shifts with stereo-radargrammetric shifts to identify inconsistencies. Apply quality indicators (e.g., phase noise thresholds) and iterative reprocessing for error-prone datasets .

Safety & Handling

Q. What protocols ensure safe handling of diethyl malonate derivatives in laboratory settings?

  • Methodological Answer :
    Use fume hoods for volatile malonate esters (e.g., diethyl malonate, bp 199°C). Store under inert gas (N2_2) to prevent hydrolysis. Toxicity assessments (e.g., LD50_{50}) for analogs like dimethyl malonate suggest moderate acute toxicity; PPE (gloves, goggles) and waste neutralization (e.g., alkaline hydrolysis) are mandatory .

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